Cy3B amine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3B amine (chloride) is a derivative of the cyanine dye family, specifically designed to improve upon the properties of its predecessor, Cy3. This compound is known for its exceptional fluorescent properties, making it a valuable tool in various scientific applications. Cy3B amine (chloride) is characterized by its high fluorescence quantum yield, photostability, and water solubility, which make it suitable for use in fluorescence-based assays and imaging techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:
Preparation of Cy3B Monomers: Cy3B is linked to deoxyribose, the 5-position of thymine, or a hexynyl linker.
Solid-Phase Synthesis: The monomers are incorporated into oligonucleotides internally and at both termini using solid-phase synthesis techniques.
Industrial Production Methods
Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .
Chemical Reactions Analysis
Types of Reactions
Cy3B amine (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine functionality of Cy3B amine can react with carboxyl groups to form covalent bonds.
Amide Bond Formation: Post-synthetic labeling of oligonucleotides with Cy3B can be achieved through amide bond formation using N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Common reagents used in the reactions involving Cy3B amine (chloride) include:
N-hydroxysuccinimide (NHS) esters: Used for amide bond formation.
Carboxyl Groups: React with the amine functionality to form covalent bonds.
Major Products Formed
The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .
Scientific Research Applications
Cy3B amine (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cy3B amine (chloride) involves its ability to emit fluorescence upon excitation by a suitable light source. The rigid structure of Cy3B prevents photoisomerization, resulting in high fluorescence quantum yield and photostability . The compound can be bioconjugated to various biomolecules, allowing for the visualization and tracking of these molecules in biological samples .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Cy3B Amine (Chloride)
Cy3B amine (chloride) is unique due to its improved photostability and higher fluorescence quantum yield compared to Cy3. The rigid structure of Cy3B minimizes dye-dye and dye-DNA interactions, reducing fluorescence quenching and enhancing its performance in various applications .
Properties
Molecular Formula |
C37H47ClN4O5S |
---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
InChI Key |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.